molecular formula C10H8BrN7S B5775660 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

Cat. No.: B5775660
M. Wt: 338.19 g/mol
InChI Key: GHHGJOFNKJYQRH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a complex organic compound that features a bromophenyl group, a triazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate is then reacted with thiourea to form the corresponding triazole derivative. Finally, the triazole derivative is cyclized with sodium nitrite under acidic conditions to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole and tetrazole rings are known to interact with metal ions, which can be crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide
  • N-(4-bromo-phenyl)-2-(4-methyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetamide
  • 3-methyl-1,2,4-triazole

Uniqueness

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is unique due to the presence of both triazole and tetrazole rings, which provide distinct chemical and biological properties. The combination of these rings with a bromophenyl group enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-bromophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHGJOFNKJYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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